5-Chlorobenzofuran: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
5-Chlorobenzofuran: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-Chlorobenzofuran (CAS No: 23145-05-3), a halogenated heterocyclic compound of significant interest in contemporary chemical research and development. The document delineates its core physicochemical properties, provides insights into its synthesis and reactivity, and discusses its applications, particularly as a crucial intermediate in the synthesis of pharmaceuticals and advanced materials such as organic light-emitting diodes (OLEDs). Furthermore, this guide offers a detailed examination of the safety and handling protocols necessary for its use in a laboratory setting. The content is structured to serve as a vital resource for researchers, scientists, and professionals engaged in drug discovery and materials science, offering both foundational knowledge and practical insights to facilitate its effective and safe utilization.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety, a fusion of a benzene and a furan ring, represents a "privileged structure" in medicinal chemistry and materials science.[1] Its prevalence in a wide array of natural products and synthetic compounds with diverse biological activities underscores its importance.[1] The introduction of substituents onto the benzofuran core allows for the fine-tuning of its electronic and steric properties, thereby modulating its pharmacological and material characteristics. The chloro-substituted derivative, 5-Chlorobenzofuran, has emerged as a versatile building block, offering a reactive handle for further molecular elaboration.[2] Its applications span from the creation of novel therapeutic agents to the development of high-performance organic electronic materials.[2][3]
Core Properties of 5-Chlorobenzofuran
A thorough understanding of the physicochemical properties of 5-Chlorobenzofuran is fundamental to its application in synthesis and material design. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.
| Property | Value | Source(s) |
| CAS Number | 23145-05-3 | [4] |
| Molecular Formula | C₈H₅ClO | [4] |
| Molecular Weight | 152.58 g/mol | [4] |
| Appearance | Liquid | [2] |
| Boiling Point | 209.5 - 217 °C | [2] |
| Density | ~1.289 g/cm³ | [5] |
| Flash Point | 80.5 °C | [2] |
| IUPAC Name | 5-chloro-1-benzofuran | [4] |
| Synonyms | 5-Chlorobenzo[b]furan, Benzofuran, 5-chloro- | [4][5] |
Synthesis of 5-Chlorobenzofuran: A Representative Protocol
The synthesis of 5-Chlorobenzofuran can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of a suitably substituted phenol. While numerous proprietary methods exist, the following protocol, based on the synthesis of related benzofuran structures, provides a robust framework for its laboratory-scale preparation. The synthesis of the key intermediate, ethyl 5-chlorobenzofuran-2-carboxylate, from 5-chlorosalicylaldehyde and ethyl bromoacetate is a well-established method.[3][6] Subsequent hydrolysis and decarboxylation would yield the target 5-Chlorobenzofuran.
Diagram of a Plausible Synthetic Pathway
Caption: A plausible two-step synthesis of 5-Chlorobenzofuran.
Experimental Protocol
Step 1: Synthesis of the Intermediate Coumarin Derivative (via Perkin Reaction) [1][7]
-
In a round-bottom flask equipped with a reflux condenser, combine 5-chlorosalicylaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).
-
Heat the reaction mixture at 180°C for 5-6 hours with constant stirring.
-
Allow the mixture to cool to room temperature and then pour it into ice-cold water.
-
The solid product that precipitates is collected by vacuum filtration, washed with water, and then recrystallized from ethanol to yield the intermediate coumarin derivative.
Step 2: Hydrolysis and Decarboxylation to 5-Chlorobenzofuran
-
Suspend the intermediate coumarin derivative (1 equivalent) in an aqueous solution of sodium hydroxide (10%).
-
Heat the mixture under reflux until a clear solution is obtained, indicating the opening of the lactone ring.
-
Acidify the cooled solution with concentrated hydrochloric acid.
-
Heat the acidified mixture to induce decarboxylation, which can be monitored by the cessation of carbon dioxide evolution.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to afford pure 5-Chlorobenzofuran.
Chemical Reactivity of 5-Chlorobenzofuran
The reactivity of 5-Chlorobenzofuran is governed by the interplay of the electron-rich furan ring and the attached benzene ring, with the chloro-substituent influencing the regioselectivity of its reactions.
Electrophilic Aromatic Substitution
The benzofuran ring system is generally susceptible to electrophilic attack. The presence of the oxygen atom directs electrophiles primarily to the 2-position of the furan ring.[8] Common electrophilic substitution reactions include:
-
Nitration: Nitration of benzofurans can be achieved using nitric acid in acetic anhydride.[9] For 5-Chlorobenzofuran, the primary product would be 5-chloro-2-nitrobenzofuran.
-
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in a suitable solvent will typically lead to substitution at the 2-position.
-
Friedel-Crafts Acylation: Acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) will introduce an acyl group, predominantly at the 2-position.
Diagram of Electrophilic Substitution
Caption: Regioselectivity of electrophilic substitution on 5-Chlorobenzofuran.
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom on the benzene ring provides a site for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters can be used to introduce aryl or vinyl substituents at the 5-position.[10][11] This is a highly versatile method for creating more complex molecular architectures.
-
Heck-Mizoroki Reaction: Palladium-catalyzed coupling with alkenes can also be employed to functionalize the 5-position.[12]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the introduction of nitrogen-based nucleophiles at the 5-position, forming aniline derivatives.
Spectroscopic Characterization
The structural elucidation of 5-Chlorobenzofuran and its derivatives relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the benzene and furan rings. The coupling patterns would be indicative of their relative positions.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the chlorine and oxygen atoms would exhibit characteristic chemical shifts. A representative ¹³C NMR spectrum can be found in the PubChem database.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-O-C stretching of the furan ring, C-Cl stretching, and the aromatic C-H and C=C stretching vibrations.[8][13]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 152 and an M+2 peak at m/z 154 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[4]
Applications in Research and Development
5-Chlorobenzofuran is a valuable intermediate in several areas of chemical research and development.
-
Pharmaceutical and Agrochemical Synthesis: The benzofuran scaffold is present in numerous biologically active compounds. 5-Chlorobenzofuran serves as a starting material for the synthesis of more complex molecules with potential therapeutic or pesticidal properties.[8]
-
OLED Technology: It is used as an intermediate in the production of materials for organic light-emitting diodes, where it contributes to the development of efficient charge transport and light-emitting layers.[2]
-
Materials Science: The ability to functionalize 5-Chlorobenzofuran at both the furan and benzene rings makes it a useful building block for the creation of novel polymers and other advanced materials with tailored properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Chlorobenzofuran.
-
Hazard Identification: 5-Chlorobenzofuran is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
5-Chlorobenzofuran is a versatile and valuable heterocyclic compound with a growing number of applications in both academic and industrial research. Its unique combination of a reactive furan ring and a functionalizable chlorinated benzene ring makes it an important intermediate for the synthesis of a wide range of complex molecules. A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for any researcher or professional working with this compound. This guide has aimed to provide a comprehensive overview of these key aspects, serving as a foundational resource for its effective utilization in the advancement of science and technology.
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